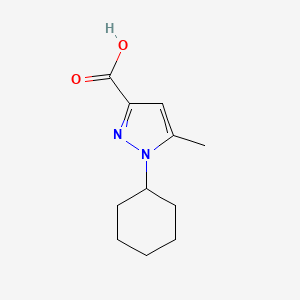

1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-cyclohexyl-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-7-10(11(14)15)12-13(8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBPNENSAKBOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2CCCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432682-14-8 | |

| Record name | 1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-Cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid (CAS Number: 1432682-14-8) is a chemical compound with significant potential in various biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H16N2O2

- Molecular Weight : 208.26 g/mol

- Purity : Generally ≥95%

- IUPAC Name : 1-cyclohexyl-5-methylpyrazole-3-carboxylic acid

The biological activity of 1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid is primarily attributed to its interaction with various molecular targets in the body, particularly enzymes involved in metabolic pathways. Research indicates that this compound may act as an inhibitor of lactate dehydrogenase (LDH), which plays a crucial role in cancer metabolism.

Inhibition of Lactate Dehydrogenase

A study highlighted the discovery and optimization of pyrazole-based inhibitors for LDH, revealing that compounds similar to 1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid exhibit low nanomolar inhibition of both LDHA and LDHB. These compounds demonstrated effective inhibition of lactate production and glycolysis in cancer cell lines such as MiaPaCa2 pancreatic cancer and A673 sarcoma cells .

Biological Activity Overview

The following table summarizes the biological activities associated with 1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid:

| Biological Activity | Description |

|---|---|

| Anticancer Activity | Inhibits lactate production, thus affecting cancer cell metabolism and growth. |

| Anti-inflammatory Effects | Potential to modulate inflammatory pathways, although specific mechanisms remain under investigation. |

| Antimicrobial Properties | Exhibits activity against various bacterial strains, indicating potential as an antibacterial agent. |

Anticancer Effects

In a study focused on pyrazole derivatives, it was found that compounds with similar structures to 1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid significantly reduced cell viability in breast cancer cells (MCF-7) at concentrations leading to apoptosis. The IC50 value for related compounds was reported at approximately 225 µM, showcasing their potential for further development as anticancer agents .

Antimicrobial Activity

Another investigation assessed the antibacterial properties of pyrazole derivatives, including those structurally akin to 1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics against strains like E. faecalis and P. aeruginosa, suggesting its utility in treating bacterial infections .

Scientific Research Applications

Biological Activities

The compound's biological activities are primarily attributed to its interaction with various molecular targets, especially enzymes involved in metabolic pathways. Notable applications include:

Anticancer Activity

Research indicates that 1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid may inhibit lactate dehydrogenase (LDH), an enzyme crucial for cancer cell metabolism. Inhibition of LDH has been linked to reduced lactate production and glycolysis in cancer cell lines, such as MiaPaCa2 (pancreatic cancer) and A673 (sarcoma) cells.

Case Study :

A study demonstrated that pyrazole derivatives similar to this compound significantly reduced cell viability in MCF-7 breast cancer cells, with an IC50 value around 225 µM, indicating potential for development as anticancer agents.

| Biological Activity | Description |

|---|---|

| Anticancer Activity | Inhibits lactate production, affecting cancer cell metabolism and growth. |

| Anti-inflammatory Effects | Potential to modulate inflammatory pathways; specific mechanisms are under investigation. |

| Antimicrobial Properties | Exhibits activity against various bacterial strains, indicating potential as an antibacterial agent. |

Anti-inflammatory Effects

The compound shows promise in modulating inflammatory pathways, although detailed mechanisms remain to be fully elucidated. Its structural characteristics may contribute to its ability to interact with inflammatory mediators.

Antimicrobial Properties

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains, including Enterococcus faecalis and Pseudomonas aeruginosa. Its minimum inhibitory concentrations (MICs) were comparable to standard antibiotics, suggesting utility in treating bacterial infections.

Research Findings

Several studies have highlighted the compound's potential:

-

Inhibition of LDH :

- Compounds similar to 1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid exhibited low nanomolar inhibition of both LDHA and LDHB isoforms, crucial for cancer metabolism.

-

Anticancer Efficacy :

- In vitro studies showed significant reductions in cell viability among various cancer cell lines when treated with pyrazole derivatives related to this compound.

-

Antimicrobial Activity :

- Investigations revealed effective antibacterial properties against common pathogens, suggesting a role in clinical applications for infection treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Pyrazole derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Lipophilicity : The cyclohexyl group in the target compound increases logP compared to phenyl (e.g., 4-methoxyphenyl in ) or smaller alkyl groups (e.g., ethyl in ).

- Electron Effects : Electron-withdrawing groups (e.g., CF₃ in ) lower the pKa of the carboxylic acid, enhancing solubility in basic media. Conversely, electron-donating groups (e.g., methoxy in ) may stabilize resonance structures.

- Steric Hindrance : Bulky substituents like cyclohexyl could hinder intermolecular interactions, affecting crystallization or receptor binding .

Preparation Methods

Starting Materials and Key Intermediates

- 2,4-Diketocarboxylic acid esters or related β-keto esters bearing appropriate substituents for the methyl group at C-5.

- Cyclohexyl hydrazine as the source of the N-cyclohexyl substituent.

- Ester intermediates such as ethyl pyrazole-3-carboxylates.

Synthesis Procedure

Based on analogous pyrazole derivatives preparation protocols, such as those for 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, the following steps are typical:

Cyclization Reaction

A β-keto ester (e.g., ethyl 3-(dimethylamino)-2-(substituted phenylcarbonyl)prop-2-enoate) is reacted with cyclohexyl hydrazine in anhydrous ethanol under reflux conditions for 2 hours. This leads to the formation of the pyrazole ring with the cyclohexyl substituent at N-1 and the methyl group at C-5 (or other substituents depending on the starting β-keto ester).Isolation of Ester Intermediate

Upon cooling, the pyrazole carboxylate ester crystallizes and is isolated by filtration. Typical yields are high (around 80-86%), and the product is often a crystalline solid.Hydrolysis to Carboxylic Acid

The ester intermediate is then subjected to hydrolysis using lithium hydroxide in a tetrahydrofuran (THF)/water mixture at room temperature for about 6 hours. After completion, the reaction mixture is acidified with dilute citric acid to precipitate the free carboxylic acid, which is filtered and dried to afford the target 1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid.Purification

The crude acid can be recrystallized from methanol or other suitable solvents to obtain colorless needle-shaped crystals with high purity.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | Cyclohexyl hydrazine, ethanol, reflux 2h | 80-86 | Formation of pyrazole ester intermediate |

| Hydrolysis | LiOH, THF/H2O (1:1), RT, 6h | 83 | Conversion of ester to carboxylic acid |

| Purification | Recrystallization from methanol | - | Obtains pure crystalline acid |

Mechanistic Insights and Research Findings

- The cyclization involves nucleophilic attack of the hydrazine nitrogen on the β-keto ester, followed by ring closure and elimination to form the pyrazole ring.

- The N-cyclohexyl substituent is introduced directly from cyclohexyl hydrazine, avoiding the need for post-cyclization alkylation.

- Hydrolysis under mild basic conditions ensures selective cleavage of the ester without affecting the pyrazole ring.

- Structural studies (X-ray crystallography) on related compounds confirm the pyrazole ring conformation and substitution pattern, supporting the synthetic approach.

Comparative Analysis of Preparation Methods

Q & A

Q. What are the standard synthetic routes for 1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation or multi-step functionalization. A common approach includes:

Condensation Reactions : Reacting hydrazide derivatives with cyanoacrylates or keto-esters to form the pyrazole core. For example, ethyl 2-cyano-3-ethoxyacrylate reacts with substituted hydrazides under reflux in ethanol .

Cyclocondensation : Using urea, thiourea, or formamide to cyclize intermediates, as seen in the synthesis of pyrazole-thiophene hybrids .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water.

Q. Optimization Tips :

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | Ethanol, reflux, 12h | 65–75 | |

| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, DMF/H₂O | 80–85 |

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- X-ray Crystallography :

Q. Table 2: Typical Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 2.35 (s, CH₃), δ 1.45–1.85 (m, cyclohexyl) | |

| IR | 1695 cm⁻¹ (C=O), 2550 cm⁻¹ (O-H) |

Advanced Research Questions

Q. How can analogues be designed to study structure-activity relationships (SAR) for biological targets?

Methodological Answer:

Q. Case Study :

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

Q. Example :

Q. What strategies improve solubility and stability for in vivo studies?

Methodological Answer:

- Salt Formation : Prepare sodium or potassium salts via neutralization with NaOH/KOH (e.g., 6,7-dihydrotriazolothiadiazine salts in ) .

- Prodrug Design : Synthesize methyl esters (e.g., methyl 1H-pyrazole-3-carboxylate) for enhanced absorption .

- Formulation : Use PEG-400 or cyclodextrin complexes to increase aqueous solubility .

Q. Table 3: Solubility Enhancement Approaches

| Strategy | Example | Outcome | Reference |

|---|---|---|---|

| Salt Formation | Sodium carboxylate | Solubility >50 mg/mL in H₂O | |

| Prodrug | Methyl ester | 10-fold higher bioavailability |

Q. How can computational methods predict reactivity or target interactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.